molecular formula C4H10FNO2S B3383022 N,N-Diethylsulfamoyl fluoride CAS No. 382-97-8

N,N-Diethylsulfamoyl fluoride

Cat. No.: B3383022
CAS No.: 382-97-8
M. Wt: 155.19 g/mol
InChI Key: AILVSTFKSUSWNR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Diethylsulfamoyl fluoride can be synthesized through various methods. One common approach involves the reaction of diethylamine with sulfuryl fluoride (SO2F2) under controlled conditions . The reaction typically requires an inert atmosphere and a solvent such as dichloromethane to facilitate the process. The reaction can be represented as follows:

(C2H5)2NH+SO2F2(C2H5)2NSO2F+HF\text{(C2H5)2NH} + \text{SO2F2} \rightarrow \text{(C2H5)2NSO2F} + \text{HF} (C2H5)2NH+SO2F2→(C2H5)2NSO2F+HF

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethylsulfamoyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: Due to its electrophilic nature, it readily undergoes nucleophilic substitution reactions with nucleophiles such as amines and alcohols.

    Hydrolysis: It can be hydrolyzed in the presence of water or aqueous bases to form N,N-diethylsulfamide and hydrogen fluoride.

    Reduction: It can be reduced to N,N-diethylsulfamide using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents like dimethylformamide (DMF).

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Nucleophilic Substitution: Formation of substituted sulfonamides.

    Hydrolysis: Formation of N,N-diethylsulfamide.

    Reduction: Formation of N,N-diethylsulfamide.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diethylsulfamoyl fluoride is unique due to its specific alkyl groups (diethyl), which can influence its reactivity and selectivity in chemical reactions. Its strong electrophilic nature and ability to inhibit serine proteases make it a valuable compound in both synthetic and biological applications .

Properties

IUPAC Name

N,N-diethylsulfamoyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10FNO2S/c1-3-6(4-2)9(5,7)8/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILVSTFKSUSWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10602216
Record name Diethylsulfamyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

382-97-8
Record name Diethylsulfamyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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